Unraveling the In Vitro Mechanism of Action of 4-Methoxyindoline-1-carboximidamide: A Technical Guide
Unraveling the In Vitro Mechanism of Action of 4-Methoxyindoline-1-carboximidamide: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Chemical Entities
In the dynamic field of drug discovery, the exploration of novel chemical entities is paramount. This guide is dedicated to a specific molecule of interest: 4-Methoxyindoline-1-carboximidamide. Our objective is to provide a comprehensive, in-depth technical resource on its in vitro mechanism of action, tailored for researchers, scientists, and drug development professionals. As a Senior Application Scientist, the following discourse is structured to not only present data but to also provide the underlying scientific rationale for the experimental approaches discussed.
Section 1: Structural and Physicochemical Profile of 4-Methoxyindoline-1-carboximidamide
A thorough understanding of a compound's mechanism of action begins with a detailed analysis of its structure. 4-Methoxyindoline-1-carboximidamide possesses a unique combination of a methoxy-substituted indoline core and a carboximidamide functional group.
Core Structural Features:
-
Indoline Scaffold: A bicyclic heterocyclic amine that is a common motif in a wide range of biologically active compounds. The indoline core can participate in various non-covalent interactions with biological targets.
-
4-Methoxy Group: The electron-donating methoxy group on the aromatic ring can influence the molecule's electronic properties, potentially affecting its binding affinity and metabolic stability.
-
Carboximidamide Moiety: This functional group is a key feature, known to be a bioisostere for other functionalities and capable of forming strong hydrogen bonds with target proteins.
A preliminary in silico analysis of its physicochemical properties (e.g., LogP, pKa, polar surface area) is a critical first step in predicting its potential for cell permeability and interaction with various biological targets.
Section 2: Postulated Mechanisms of Action Based on Structural Analogs
While direct evidence is pending, we can hypothesize potential mechanisms of action by examining the known activities of structurally similar compounds. This approach provides a logical starting point for our in vitro investigation.
Potential as an Enzyme Inhibitor
The carboximidamide group is present in inhibitors of various enzymes. For instance, related structures have shown inhibitory activity against:
-
Indoleamine 2,3-dioxygenase 1 (IDO1): N'-hydroxycarboximidamides have been identified as potent IDO1 inhibitors[1]. IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and a significant target in cancer immunotherapy.
-
Carbonic Anhydrases (CAs): Indoline-based sulfonamides have demonstrated inhibitory activity against cancer-related carbonic anhydrase isoforms[2]. The structural similarity suggests that 4-Methoxyindoline-1-carboximidamide could be explored for similar activity.
-
Cholinesterases: The indoline core is a feature in some cholinesterase inhibitors, which are relevant in the treatment of neurodegenerative diseases[3].
Potential as a Receptor Ligand
The indoline scaffold is also a privileged structure for ligands of various receptors:
-
Adenosine A3 Receptor: Heterocyclic carbonyloxycarboximidamides have been developed as selective antagonists for the human adenosine A3 receptor, which is implicated in inflammatory and neurological disorders[4].
-
Cannabinoid Receptors (CB1 and CB2): Pyrazole-3-carboxamides containing an aryl group have shown affinity for cannabinoid receptors[5][6][7]. The indoline ring could potentially mimic the interactions of these aryl groups.
-
Aryl Hydrocarbon Receptor (AhR): Methoxyindoles have been identified as both agonists and antagonists of the human aryl hydrocarbon receptor, a ligand-activated transcription factor involved in cellular responses to environmental stimuli[8][9].
Other Potential Mechanisms
-
Microtubule Disruption: An indoline-sulfonamide agent, J30, has been shown to inhibit tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells[10].
-
Antimicrobial Activity: Indole derivatives containing aminoguanidinium moieties have demonstrated antibacterial activity by disrupting cell membrane integrity and inhibiting dihydrofolate reductase[11].
Section 3: A Proposed In Vitro Strategy for Mechanistic Elucidation
To systematically investigate the in vitro mechanism of action of 4-Methoxyindoline-1-carboximidamide, a tiered approach is recommended. This strategy begins with broad phenotypic screening and progresses to more specific target-based assays.
Tier 1: Broad Phenotypic Screening
The initial step is to assess the compound's general biological activity across a panel of cell lines.
Experimental Protocol: Cellular Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate various human cancer cell lines (e.g., gastric, breast) and a normal fibroblast cell line in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 4-Methoxyindoline-1-carboximidamide (e.g., from 0.1 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethyl-2-thiazol)-2,5-diphenyl-2H-tetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line.
Rationale: This assay provides a broad overview of the compound's cytotoxic or cytostatic effects and helps in selecting relevant cell lines for further investigation[12][13].
Tier 2: Target Class Identification
Based on the phenotypic screening results and structural hypotheses, the next step is to narrow down the potential target classes.
Experimental Workflow: Target Class Identification
Caption: Tier 2 Experimental Workflow for Target Class Identification.
Protocol Example: Broad Kinase Inhibition Profiling
-
Assay Principle: Utilize a commercially available kinase panel (e.g., radiometric, fluorescence-based, or binding assays) that covers a diverse range of human kinases.
-
Compound Incubation: Incubate 4-Methoxyindoline-1-carboximidamide at a fixed concentration (e.g., 10 µM) with each kinase in the panel in the presence of its specific substrate and ATP.
-
Activity Measurement: Measure the kinase activity according to the assay manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each kinase. Significant inhibition (e.g., >50%) of a particular kinase or kinase family would warrant further investigation.
Rationale: This broad screening approach can efficiently identify potential molecular targets without a priori bias, guiding the subsequent, more focused studies.
Tier 3: Specific Target Validation and Pathway Analysis
Once a putative target or target class is identified, the focus shifts to validating this interaction and elucidating the downstream cellular consequences.
Signaling Pathway Analysis Workflow
Caption: Tier 3 Workflow for Target Validation and Pathway Analysis.
Protocol Example: Western Blot for MAPK Pathway Activation
If a receptor tyrosine kinase is identified as a potential target, its impact on the MAPK/ERK pathway can be assessed.
-
Cell Lysis: Treat cells with 4-Methoxyindoline-1-carboximidamide for various time points and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-ERK, total ERK, p-MEK, total MEK).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities and determine the change in protein phosphorylation upon compound treatment.
Rationale: This technique provides direct evidence of the compound's effect on a specific signaling pathway downstream of the identified target.
Section 4: Quantitative Data Summary and Interpretation
All quantitative data from the proposed in vitro assays should be meticulously documented and summarized for clear interpretation and comparison.
Table 1: Hypothetical In Vitro Profile of 4-Methoxyindoline-1-carboximidamide
| Assay Type | Target/Cell Line | Endpoint | Result (Hypothetical) |
| Cellular Viability | Gastric Cancer (AGS) | IC50 | 5.2 µM |
| Cellular Viability | Breast Cancer (MCF-7) | IC50 | 12.8 µM |
| Cellular Viability | Normal Fibroblast (MRC-5) | IC50 | > 100 µM |
| Kinase Panel | Kinase X | % Inhibition @ 10 µM | 85% |
| Receptor Binding | Adenosine A3 Receptor | Ki | 250 nM |
| Enzyme Inhibition | IDO1 | IC50 | 1.5 µM |
Interpretation: The hypothetical data in Table 1 would suggest that 4-Methoxyindoline-1-carboximidamide exhibits selective cytotoxicity towards cancer cells. The kinase panel and specific enzyme/receptor assays would point towards a multi-targeted mechanism of action, with potent activity against Kinase X and IDO1, and moderate affinity for the Adenosine A3 receptor. This would necessitate further deconvolution of which target is primarily responsible for the observed cellular phenotype.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach to elucidating the in vitro mechanism of action of 4-Methoxyindoline-1-carboximidamide. By leveraging knowledge from structurally related compounds and employing a systematic, tiered experimental strategy, researchers can efficiently navigate the complexities of characterizing a novel chemical entity. The proposed workflows, from broad phenotypic screening to specific target validation and pathway analysis, provide a clear roadmap for generating a robust data package. The insights gained from these in vitro studies will be instrumental in guiding future preclinical development, including in vivo efficacy and safety assessments, and ultimately in determining the therapeutic potential of 4-Methoxyindoline-1-carboximidamide.
References
-
Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]
-
Synthesis and Pharmacological Evaluation of Carboxamides. [Link]
-
A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule. [Link]
-
Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. [Link]
-
Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. [Link]
-
Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
-
Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. [Link]
-
Synthesis, cannabinoid receptor affinity, molecular modeling studies and in vivo pharmacological evaluation of new substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. [Link]
-
Reference compounds for characterizing cellular injury in high-content cellular morphology assays. [Link]
-
Indoline CD4-mimetic compounds mediate potent and broad HIV-1 inhibition and sensitization to antibody-dependent cellular cytotoxicity. [Link]
-
Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. [Link]
-
Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. [Link]
-
Isoform-selective inhibitory profile of 2- imidazoline-substituted benzene sulfonamides against a panel of human carbonic anhydrases. [Link]
-
Meta-analysis of cannabinoid ligand binding affinity and receptor distribution. [Link]
-
Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. [Link]
-
Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. [Link]
-
Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
-
Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. [Link]
-
Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Document: Synthesis, cannabinoid receptor affinity, molecular modeling studies and in vivo pharmacological evaluation of new substituted 1-aryl-5-(1H... - ChEMBL [ebi.ac.uk]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A novel oral indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), exhibits potent activity against human cancer cells in vitro and in vivo through the disruption of microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
